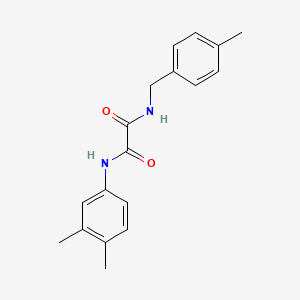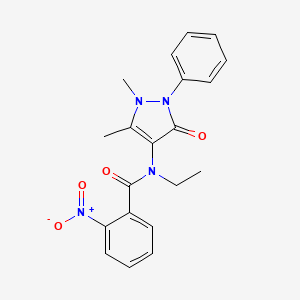
N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is a member of the amide family and is commonly used as a chemical inducer of tumors in animal models.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide induces tumors by causing DNA damage and mutations in the cells. The compound is metabolized by cytochrome P450 enzymes in the liver, which convert N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide into reactive metabolites that can bind to DNA and form adducts. These adducts can cause mutations and DNA damage, leading to the development of tumors.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to cause a wide range of biochemical and physiological effects in animal models. The compound can alter the expression of genes involved in carcinogenesis, inflammation, and cell cycle regulation. N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide can also induce oxidative stress and DNA damage in cells, leading to cell death and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide is a widely used chemical inducer of tumors in animal models, and it has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and administer, and it induces tumors in a predictable and reproducible manner. However, N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide has some limitations, including its toxicity and potential for causing tissue damage. Additionally, the use of N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide in animal models raises ethical concerns and requires careful consideration of animal welfare.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide. One area of interest is the development of new anti-cancer drugs that can target the mechanisms of action of N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide. Another area of research is the identification of biomarkers that can predict the susceptibility of individuals to N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide-induced tumors. Additionally, there is a need for further research on the long-term effects of N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide exposure on human health.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide is synthesized by reacting 3,4-dimethylbenzylamine and 4-methylbenzoyl chloride in the presence of a base such as sodium carbonate. The reaction yields N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide as a white crystalline solid with a melting point of 99-101°C.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide is used as a chemical inducer of tumors in animal models, particularly in mice and rats. The compound is administered topically or orally, and it has been found to induce mammary tumors, skin tumors, and lung tumors in animal models. N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide is also used to study the mechanisms of carcinogenesis and to evaluate the efficacy of anti-cancer drugs.
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-4-7-15(8-5-12)11-19-17(21)18(22)20-16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKIKIDQLRHWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)

![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![4-bromo-2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4894093.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)

![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)

![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
